Product packaging for [(3,4-Dibromophenyl)methyl](methyl)amine(Cat. No.:)

[(3,4-Dibromophenyl)methyl](methyl)amine

Cat. No.: B13271169
M. Wt: 278.97 g/mol
InChI Key: ZTAXGVSOLNGEGI-UHFFFAOYSA-N
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Description

Overview of Substituted Benzylamine (B48309) Derivatives in Organic Chemistry

Substituted benzylamine derivatives are a significant class of organic compounds characterized by a benzyl (B1604629) group attached to an amine. wikipedia.org This structural motif serves as a versatile precursor in a wide array of synthetic applications, particularly in the industrial production of pharmaceuticals. wikipedia.org The utility of these compounds stems from the reactivity of the amine functional group and the potential for substitution on the aromatic ring.

In organic synthesis, benzylamines are employed as building blocks for more complex molecules. researchgate.net They can undergo various transformations, including alkylation, acylation, and participation in carbon-nitrogen bond-forming reactions. These reactions are fundamental to constructing the molecular frameworks of numerous biologically active compounds. For instance, derivatives of benzylamine have been investigated for their potential in treating conditions such as depression and have been pivotal in the development of certain enzyme inhibitors. google.comnih.gov

The versatility of substituted benzylamines is further demonstrated by their presence in a range of pharmaceuticals. For example, derivatives of benzylamine are found in anti-emetic agents used to treat motion sickness and as monoamine oxidase inhibitors (MAOIs) for managing depression and hypertension. wikipedia.org The ability to modify both the benzyl and amine portions of the molecule allows for the fine-tuning of their chemical properties and biological activities.

Significance of Halogenation Patterns on Aromatic Amine Frameworks

The introduction of halogen atoms onto an aromatic amine framework, a process known as halogenation, significantly influences the compound's chemical and physical properties. britannica.com Halogens, such as bromine and chlorine, are electron-withdrawing groups that can alter the electron density of the aromatic ring. This modification affects the reactivity of the amine and the ring itself in subsequent chemical reactions. numberanalytics.com

Halogenation is a key example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. libretexts.orglibretexts.org The presence of a halogen on the aromatic ring can direct incoming electrophiles to specific positions, thereby controlling the regioselectivity of further substitutions. The conditions for these reactions, including the choice of catalyst, are crucial for achieving the desired halogenation pattern. numberanalytics.com

From a pharmaceutical perspective, the halogenation pattern on an aromatic amine can have a profound impact on its biological activity. The size, electronegativity, and lipophilicity of the halogen atom can influence how the molecule interacts with biological targets, such as enzymes and receptors. This can affect the compound's potency, selectivity, and pharmacokinetic properties. Consequently, halogenation is a widely used strategy in medicinal chemistry to optimize the therapeutic potential of drug candidates.

Scope of Research on (3,4-Dibromophenyl)methylamine and its Analogs

Direct research on (3,4-Dibromophenyl)methylamine is limited, with its primary availability being as a research chemical. However, the study of its structural analogs provides insight into its potential properties and applications. Analogs are compounds with similar chemical structures, and their investigation can help to infer the characteristics of the target molecule.

For example, research into brominated phenylamine derivatives has shown their utility as intermediates in the synthesis of various bioactive molecules. Analogs of (3,4-Dibromophenyl)methylamine have been explored for their potential as enzyme inhibitors and in the development of new therapeutic agents. nih.govnih.gov The presence of the dibromo substitution pattern on the phenyl ring is of particular interest, as it can confer specific biological activities and metabolic stability.

The synthesis of such compounds often involves multi-step processes, including the introduction of the dibromo pattern onto the aromatic ring and subsequent modification of the amine side chain. The table below provides a summary of related brominated phenyl(methyl)amine analogs and their context in chemical research.

Compound NameCAS NumberMolecular FormulaKey Research Area
(3-bromophenyl)methylamine67344-77-8C8H10BrNResearch chemical intermediate
tert-Butyl[(3,4-dibromophenyl)methyl]amine1599941-08-8C11H15Br2NSynthetic building block
3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amineNot AvailableC16H19BrN2Antihistaminic agent (related to Brompheniramine) rsc.org
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineNot AvailableVariesAnticancer activity nih.gov

This table is generated based on available data for related compounds and is for illustrative purposes.

The study of these and other analogs helps to build a broader understanding of the structure-activity relationships within this class of compounds, which can guide future research into the potential applications of (3,4-Dibromophenyl)methylamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Br2N B13271169 [(3,4-Dibromophenyl)methyl](methyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

1-(3,4-dibromophenyl)-N-methylmethanamine

InChI

InChI=1S/C8H9Br2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3

InChI Key

ZTAXGVSOLNGEGI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Br)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Dibromophenyl Methylamine

Strategies for C-N Bond Formation in Benzylamine (B48309) Systems

The creation of the C-N bond is the pivotal step in the synthesis of benzylamines. Several classical and modern strategies are employed, each with distinct advantages and limitations regarding substrate scope, reaction conditions, and control over selectivity.

A primary and straightforward method for synthesizing benzylamines is the nucleophilic substitution of a benzyl (B1604629) halide with an amine. ucalgary.ca In the context of (3,4-Dibromophenyl)methylamine, this involves the reaction of 3,4-dibromobenzyl bromide with methylamine (B109427).

Benzyl halides are particularly reactive towards nucleophilic substitution due to the stability of the potential carbocation intermediate in SN1 reactions and the accessibility of the benzylic carbon in SN2 reactions. stackexchange.com Primary benzylic halides, such as 3,4-dibromobenzyl bromide, typically favor the SN2 pathway. ucalgary.ca Methylamine, being a simple and unhindered primary amine, acts as a potent nucleophile in this transformation. wikipedia.org

A significant challenge in this approach is the potential for over-alkylation. The primary amine product, [(3,4-Dibromophenyl)methyl]amine, can react further with the benzyl halide to form the desired secondary amine, (3,4-Dibromophenyl)methylamine. However, this secondary amine product is also nucleophilic and can compete with methylamine for the remaining benzyl halide, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com To mitigate this, reaction conditions must be carefully controlled, often by using a large excess of the amine nucleophile (methylamine) to favor the formation of the primary or mono-alkylated product.

Table 1: Parameters in Nucleophilic Substitution for Benzylamine Synthesis

ParameterDescriptionRationale / Control Strategy
Nucleophile Methylamine (CH₃NH₂)A good nucleophile for displacing the halide. wikipedia.org Using a large excess can minimize over-alkylation.
Substrate 3,4-Dibromobenzyl BromideA primary benzyl halide that readily undergoes SN2 reactions. ucalgary.ca
Solvent Polar aprotic (e.g., THF, Acetonitrile) or protic (e.g., Ethanol)Solvents that can solvate the ions involved without strongly coordinating to the nucleophile are often used.
Base Excess Methylamine or a non-nucleophilic base (e.g., K₂CO₃)Used to neutralize the HBr byproduct formed during the reaction.
Temperature Room temperature to moderate heatingReaction rates are typically fast, but gentle heating may be required to drive the reaction to completion.

Reductive amination is a highly effective and widely used alternative for the synthesis of secondary amines, as it inherently avoids the problem of over-alkylation seen in direct substitution. masterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the target amine. byu.edu

For the synthesis of (3,4-Dibromophenyl)methylamine, the process would begin with 3,4-dibromobenzaldehyde (B1583856) and methylamine. These react to form an N-methylimine intermediate, which is subsequently reduced. A key advantage of this method is the choice of reducing agent; mild hydride reagents can be used that selectively reduce the C=N double bond of the imine without affecting the carbonyl group of the starting aldehyde. pearson.com

Several reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity and tolerance for various functional groups. masterorganicchemistry.com Catalytic hydrogenation is another viable reduction method. byu.edu

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines over carbonyls; effective under mildly acidic to neutral conditions. masterorganicchemistry.comGenerates toxic cyanide byproducts, requiring careful handling and waste disposal. byu.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Non-toxic, mild, and highly effective for a wide range of substrates, including hindered ketones. masterorganicchemistry.comCan be more expensive than other borohydrides.
Catalytic Hydrogenation (H₂/Catalyst) "Green" method with water as the only byproduct; high yielding.May reduce other functional groups like nitro or carbon-carbon multiple bonds. byu.edu Requires specialized pressure equipment.
Benzylamine-Borane Air-stable complex that can be used in protic or aprotic solvents under mild conditions. byu.eduMay require the presence of molecular sieves for efficient reaction. byu.edu

Modern synthetic chemistry has introduced more atom-economical and environmentally benign methods for C-N bond formation. One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This method facilitates the N-alkylation of amines with alcohols, producing only water as a byproduct. acs.org

In this approach, a transition-metal catalyst (commonly based on iridium, ruthenium, iron, or cobalt) temporarily oxidizes the alcohol (e.g., 3,4-dibromobenzyl alcohol) to the corresponding aldehyde in situ. acs.orgnih.govacs.orgrsc.org This aldehyde then undergoes reductive amination with the amine (methylamine), and the catalyst returns the "borrowed" hydrogen to reduce the intermediate imine, thus regenerating the catalyst and forming the final N-alkylated amine product. rsc.org This process avoids the need to pre-synthesize and isolate potentially unstable aldehydes or toxic halides.

Regioselective Bromination and Functional Group Interconversion on the Phenyl Ring

A plausible route to the key intermediate, 3,4-dibromobenzyl bromide, could start with 4-bromotoluene (B49008). Electrophilic aromatic substitution (bromination) of 4-bromotoluene would likely lead to the desired 3,4-dibromotoluene (B1293573), as the methyl group is an ortho-, para-director and the existing bromine is a deactivating ortho-, para-director, guiding the incoming electrophile to the 3-position.

Once 3,4-dibromotoluene is obtained, the benzylic position must be functionalized. This is typically achieved through a free-radical bromination using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This selectively brominates the methyl group to yield 3,4-dibromobenzyl bromide, the substrate for nucleophilic substitution. cecri.res.in Alternatively, the methyl group of 3,4-dibromotoluene can be oxidized to an aldehyde for use in reductive amination.

Various methods exist for the regioselective bromination of toluene (B28343) derivatives, including environmentally cleaner electrochemical methods and systems using bromide/bromate couples or H₂O₂–HBr. cecri.res.inrsc.orgresearchgate.netresearchgate.net

Optimization of Synthetic Routes and Reaction Conditions

Optimizing the synthesis of (3,4-Dibromophenyl)methylamine involves selecting the most efficient route and fine-tuning reaction conditions to maximize yield and purity while minimizing byproducts and environmental impact. The choice between nucleophilic substitution, reductive amination, or hydrogen transfer catalysis depends on factors like precursor availability, scalability, and functional group tolerance.

The use of catalytic systems represents a significant advancement in C-N bond formation, particularly in the context of N-alkylation via hydrogen transfer from alcohols. These methods are highly atom-economical and align with the principles of green chemistry.

Iridium(I) and Ruthenium(II) complexes featuring N-heterocyclic carbene (NHC) ligands have proven to be highly efficient catalysts for the N-alkylation of various amines with alcohols. nih.govacs.orgrsc.org These catalysts facilitate the entire borrowing hydrogen cycle under relatively mild conditions. Mechanistic studies suggest that the iridium catalyst participates not only in the alcohol dehydrogenation and imine hydrogenation steps but also in the key C–N bond-forming step. rsc.org More recently, catalysts based on more abundant and less expensive first-row transition metals, such as iron and cobalt, have been developed for this transformation, offering a more sustainable approach. acs.orgrsc.org

Table 3: Examples of Catalytic Systems for N-Alkylation of Amines with Alcohols

Catalyst SystemMetalLigand TypeTypical ConditionsKey Features
[IrCl(cod)(IMe)] IridiumN-Heterocyclic Carbene (NHC)Base (e.g., KOtBu), Toluene, 110-120 °CHigh activity and efficiency for a broad range of amines and alcohols. rsc.org
Nitrile-Substituted NHC–Ru(II) Complexes RutheniumN-Heterocyclic Carbene (NHC)Base (e.g., KOtBu), 120 °CEffective for N-alkylation of anilines with benzyl alcohols. nih.gov
Iron Cyclopentadienone Complex IronCyclopentadienoneToluene, 110 °CUtilizes an earth-abundant metal, offering a more sustainable catalytic option. acs.org
Cobalt(II) inverse triazolyl-pyridine complex CobaltTriazolyl-pyridineBase (e.g., KOH), Toluene, 110 °CFirst-row transition metal catalyst effective for coupling anilines and benzyl alcohols. rsc.org

Solvent and Temperature Effects on Reaction Efficiency

The efficiency of the synthesis of (3,4-Dibromophenyl)methylamine, typically achieved through the reductive amination of 3,4-dibromobenzaldehyde with methylamine, is profoundly influenced by the choice of solvent and reaction temperature. These parameters affect reaction rates, equilibrium positions, and the formation of byproducts.

Historically, chlorinated solvents such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been frequently employed for reductive aminations due to their inertness and ability to dissolve a wide range of reactants. acsgcipr.orgresearchgate.net However, environmental and safety concerns have driven the exploration of greener alternatives. Studies have shown that ethyl acetate (B1210297) can be a comparable solvent to DCE for reductive aminations mediated by sodium triacetoxyborohydride, offering a more environmentally benign option. researchgate.net For reactions involving catalytic hydrogenation, alcohols are often considered green solvents; however, care must be taken as primary and secondary alcohols can be oxidized by the catalyst to form aldehydes and ketones, leading to undesired side products. acsgcipr.org The choice of solvent can also impact the selectivity of the reaction. For instance, in the reductive amination of nitrobenzene (B124822) with benzaldehyde, replacing methanol (B129727) with other solvents had a negative impact on the reaction yield. researchgate.net

Temperature is another critical parameter that must be optimized to achieve high reaction efficiency. Higher temperatures generally increase the rate of reaction but can also lead to the formation of undesired byproducts through side reactions. For the reductive amination of purine (B94841) derivatives, increasing the reaction temperature from 100 °C to 150 °C significantly improved the conversion of the starting aniline. rsc.org However, for other systems, lower temperatures may be necessary to maintain selectivity. For example, in the palladium-catalyzed (2-naphthyl)methylation of azaarylmethyl amines, lowering the temperature to 0°C improved the enantioselectivity. nsf.gov The optimal temperature is therefore highly substrate- and catalyst-dependent and must be determined empirically for the synthesis of (3,4-Dibromophenyl)methylamine.

Table 1: Solvent and Temperature Effects on Reductive Amination Efficiency

Parameter Effect on Reaction Efficiency Examples and Considerations
Solvent Influences solubility, reaction rate, and byproduct formation. Chlorinated solvents (DCE, DCM) are effective but environmentally problematic. acsgcipr.orgresearchgate.net Ethyl acetate is a greener alternative for borohydride-mediated reductions. researchgate.net Alcohols can lead to side reactions in catalytic hydrogenations. acsgcipr.org
Temperature Affects reaction rate and selectivity. Higher temperatures can increase conversion but may also promote side reactions. rsc.org Lower temperatures can enhance selectivity in some catalytic systems. nsf.gov Optimal temperature is substrate-specific.

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of (3,4-Dibromophenyl)methylamine from the milligram to the gram or kilogram scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

One of the primary considerations is heat management . Reductive amination reactions, particularly those involving metal hydrides or catalytic hydrogenation, can be highly exothermic. On a small scale, this heat can dissipate relatively easily. However, on a larger scale, inefficient heat dissipation can lead to a rapid increase in temperature, potentially causing solvent to boil, increasing pressure, and promoting runaway reactions or the formation of degradation products. Therefore, careful control of the addition rate of reagents and the use of appropriate cooling systems are crucial.

Another significant challenge is mixing . Inadequate mixing on a larger scale can lead to localized "hot spots" and concentration gradients, resulting in inconsistent reaction progress and the formation of impurities. The choice of reactor geometry and stirring mechanism becomes critical to ensure homogeneity throughout the reaction mixture.

Reagent and solvent handling also becomes more complex at scale. The use of large volumes of flammable or hazardous solvents and reagents requires appropriate safety infrastructure, including well-ventilated fume hoods or dedicated synthesis bays, and proper personal protective equipment. The transfer and addition of large quantities of reagents must be carefully planned and executed to minimize risks.

Finally, work-up and purification procedures that are straightforward on a small scale can become cumbersome and inefficient at a larger scale. For instance, extractions with large volumes of solvents can be time-consuming and generate significant amounts of waste. Crystallization, which is often used for purification at scale, may require extensive optimization of solvent systems and cooling profiles to obtain the desired product in high purity and yield. The scalability of the synthesis of bicyclo[1.1.1]pentane halides, for example, required a shift to flow chemistry to manage the challenges associated with ultraviolet irradiation and the handling of pyrophoric reagents in a batch process. researchgate.net

Chiral Synthesis of Enantiomerically Pure (3,4-Dibromophenyl)methylamine Analogs

The development of methods for the synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer.

Enzymatic Biocatalysis for Chiral Amine Synthesis

Enzymatic biocatalysis has emerged as a powerful and green technology for the synthesis of chiral amines. mdpi.com Transaminases (TAs), in particular, have gained significant attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. nih.govdiva-portal.org This approach offers several advantages over traditional chemical methods, including mild reaction conditions, high stereoselectivity, and the use of renewable catalysts.

The synthesis of a chiral analog of (3,4-Dibromophenyl)methylamine could be achieved via the asymmetric amination of 3,4-dibromoacetophenone using a suitable amine transaminase. The reaction involves the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or alanine, to the ketone substrate, generating the corresponding chiral amine and a ketone byproduct. The choice of the transaminase is critical, as different enzymes exhibit varying substrate specificities and stereopreferences (i.e., producing either the (R)- or (S)-enantiomer).

A significant challenge in transaminase-catalyzed reactions is the often-unfavorable reaction equilibrium. diva-portal.org Several strategies have been developed to overcome this limitation, including the use of a large excess of the amino donor, the removal of the ketone byproduct, or the use of a coupled-enzyme system to regenerate the amino donor.

Table 2: Enzymatic Synthesis of Chiral Amines using Transaminases

Enzyme Type Reaction Key Features Potential Application
Amine Transaminases (ATAs) Asymmetric amination of prochiral ketones. mdpi.comnih.gov High enantioselectivity, mild reaction conditions, renewable catalyst. Synthesis of chiral (R)- or (S)-1-(3,4-dibromophenyl)ethanamine from 3,4-dibromoacetophenone.
Lipases Kinetic resolution of racemic amines via acylation. researchgate.netmdpi.com High enantioselectivity for a wide range of substrates. Separation of enantiomers of racemic 1-(3,4-dibromophenyl)ethanamine.

Asymmetric Catalysis in Benzylamine Production

Asymmetric catalysis using transition metal complexes is a well-established and highly effective method for the production of enantiomerically pure amines. nih.gov The asymmetric hydrogenation of prochiral imines and enamides are among the most powerful strategies in this regard. nih.govresearchgate.netnih.gov

For the synthesis of a chiral analog of (3,4-Dibromophenyl)methylamine, a plausible route would involve the formation of an imine from 3,4-dibromoacetophenone and a suitable amine, followed by asymmetric hydrogenation using a chiral transition metal catalyst. A wide variety of chiral ligands, often based on phosphine (B1218219) or diamine scaffolds, have been developed to induce high enantioselectivity in these reactions. The choice of metal (e.g., iridium, rhodium, palladium) and ligand is crucial for achieving high conversion and enantiomeric excess (ee). acs.orgdicp.ac.cn

The asymmetric hydrogenation of enamides, formed from the corresponding ketone, also provides a viable route to chiral amines. nih.gov The resulting N-acyl amine can then be deprotected to yield the free chiral amine. This method has been successfully applied to the synthesis of a wide range of chiral amines with excellent enantioselectivities.

Another approach is the kinetic resolution of racemic benzylamines. researchgate.net For example, a palladium(II)-catalyzed enantioselective C-H cross-coupling of benzylamines has been developed, allowing for the separation of enantiomers and the synthesis of ortho-arylated benzylamines in high enantiomeric purity. chu-lab.org

Table 3: Asymmetric Catalytic Methods for Chiral Benzylamine Synthesis

Method Description Key Features Potential Application
Asymmetric Hydrogenation of Imines Reduction of a prochiral imine using a chiral transition metal catalyst. nih.govresearchgate.net High efficiency and enantioselectivity for a broad range of substrates. Synthesis of chiral 1-(3,4-dibromophenyl)ethanamine from the corresponding imine.
Asymmetric Hydrogenation of Enamides Reduction of a prochiral enamide followed by deprotection. nih.gov Provides access to chiral amines with excellent enantioselectivity. Alternative route to chiral 1-(3,4-dibromophenyl)ethanamine.
Kinetic Resolution Enantioselective reaction of a racemic amine to separate the enantiomers. researchgate.netchu-lab.org Can provide both enantiomers of the amine in high purity. Separation of racemic 1-(3,4-dibromophenyl)ethanamine.

Mechanistic Organic Chemistry of 3,4 Dibromophenyl Methylamine Transformations

Reactivity of the Secondary Amine Functionality

The nitrogen atom in the secondary amine group of (3,4-Dibromophenyl)methylamine has a lone pair of electrons, which makes it nucleophilic and basic. This inherent reactivity allows it to participate in a range of chemical reactions.

Nucleophilic Reactivity and Substitution Reactions (Aminolysis)

As a nucleophile, the secondary amine can react with electrophiles. libretexts.org A common example is its reaction with alkyl halides in a nucleophilic substitution reaction. libretexts.orgchemistryguru.com.sg The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a tertiary amine. youtube.com This reaction proceeds via an SN2 mechanism, particularly with primary alkyl halides. libretexts.org

However, the direct alkylation of secondary amines can be complicated. The product, a tertiary amine, is also nucleophilic and can compete with the starting secondary amine for the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org To achieve selective N-alkylation, careful control of reaction conditions, such as the ratio of reactants, is often necessary. libretexts.org

Oxidation Chemistry, including N-Oxide Formation

The oxidation of secondary amines like (3,4-Dibromophenyl)methylamine can lead to various products depending on the oxidizing agent and reaction conditions. thieme-connect.de One common outcome is the formation of an N-oxide, where the nitrogen atom is oxidized. rsc.orgwikipedia.org This typically occurs through the reaction of the amine with reagents like hydrogen peroxide or peracids. wikipedia.org

The oxidation of secondary amines can also yield nitrones. acs.org This transformation is often considered a two-step process, where the amine is first oxidized to a hydroxylamine, which is then further oxidized to the nitrone. rsc.orgacs.org Various catalytic systems, including those based on platinum, can mediate the oxidation of secondary amines using environmentally benign oxidants like hydrogen peroxide. rsc.org

Reduction Pathways

While secondary amines themselves are generally not reducible, they can be formed through the reduction of other functional groups. For instance, the reduction of secondary amides is a common method for synthesizing secondary amines. organic-chemistry.org This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrosilylation with catalysts based on metals like cobalt or iridium. organic-chemistry.orgrsc.orgchemistrysteps.com The reduction of amides to amines often proceeds through an imine intermediate. organic-chemistry.orgchemistrysteps.comstrath.ac.uk

Reductive amination is another important pathway to secondary amines, involving the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ. wikipedia.org Similarly, a secondary amine can be produced by reacting a primary amine with a carbonyl compound in the presence of a reducing agent. wikipedia.org

Formation of Imines and Enamines with Carbonyl Compounds

Secondary amines react with aldehydes and ketones to form enamines. chemistrysteps.comlibretexts.orgchemistrysteps.com This acid-catalyzed reaction begins with the nucleophilic addition of the secondary amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Following a proton transfer, the hydroxyl group is protonated to become a good leaving group (water). libretexts.org The nitrogen's lone pair then forms a double bond with the adjacent carbon, eliminating water and forming an iminium ion. libretexts.orgchemistrysteps.com In the final step, a proton is removed from an adjacent carbon atom, resulting in the formation of the C=C double bond of the enamine. chemistrysteps.comlibretexts.org This is in contrast to primary amines, which form imines due to the presence of a second proton on the nitrogen that can be removed. chemistrysteps.com

Derivatization and Further Functionalization of the Amine Group

The secondary amine group can be derivatized to alter the molecule's properties or to introduce new functional groups. libretexts.orgresearchgate.net Acylation, the reaction with acyl chlorides or anhydrides, is a common derivatization method that converts the secondary amine into an amide. nih.gov This can be useful for protecting the amine group during other synthetic steps or for analytical purposes, as the resulting amide may have different chromatographic or spectroscopic properties. scribd.com

Other derivatizing agents, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) (often in the presence of a thiol), are used to introduce chromophores or fluorophores, facilitating detection in analytical techniques like HPLC. libretexts.org These derivatization reactions target the nucleophilic nature of the amine. nih.govrsc.org

Transformations Involving the Dibrominated Aromatic Ring

The dibrominated aromatic ring of (3,4-Dibromophenyl)methylamine is susceptible to electrophilic aromatic substitution, although the bromine atoms are deactivating, ortho-, para-directing substituents. msu.edu The position of further substitution will be influenced by the combined directing effects of the two bromine atoms and the methyl(amino)methyl group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the dibromo-substitution pattern of (3,4-Dibromophenyl)methylamine offers opportunities for selective functionalization. The general mechanism for these reactions, such as the Suzuki-Miyaura and Stille couplings, proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is often the rate-determining step. libretexts.org Subsequently, in the transmetalation step, an organoboron (Suzuki) or organotin (Stille) compound transfers its organic group to the palladium complex. wikipedia.orgorganic-chemistry.org The cycle concludes with reductive elimination, where the two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. psu.edu

For (3,4-Dibromophenyl)methylamine, a key mechanistic question is the regioselectivity of the initial oxidative addition, i.e., which of the two C-Br bonds reacts first. The [(methylamino)methyl] group is a weak activating group, donating electron density to the ring via induction. This makes the C4-Br bond, which is para to this group, more electron-rich than the C3-Br bond, which is meta. In palladium-catalyzed couplings of non-symmetric dibromobenzenes, oxidative addition is generally faster at the more electron-deficient C-Br bond. rsc.org Therefore, initial coupling is predicted to occur preferentially at the C3 position.

Table 1: Predicted Regioselectivity in Monocoupling of (3,4-Dibromophenyl)methylamine

Coupling Reaction Preferred Site of Initial Reaction Mechanistic Rationale
Suzuki-Miyaura C3-Br Oxidative addition is faster at the more electron-deficient C-Br bond, which is meta to the weakly activating group.

Nucleophilic Aromatic Substitution with Halogen Displacement

Nucleophilic aromatic substitution (SNAr) provides a route to replace aryl halides with nucleophiles. The predominant pathway is the addition-elimination mechanism. libretexts.org This process involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. chemistrysteps.com

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

The (3,4-Dibromophenyl)methylamine molecule lacks such strong EWGs. The bromine atoms are weakly deactivating, and the [(methylamino)methyl] group is weakly activating. Consequently, the molecule is not activated towards the standard SNAr mechanism. Attack by a nucleophile would lead to a high-energy Meisenheimer complex that is not sufficiently stabilized, making this pathway mechanistically unfavorable under typical SNAr conditions. libretexts.orgnumberanalytics.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The mechanism proceeds in two steps: initial attack by the electrophile on the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. msu.eduwikipedia.org This step is typically the slow, rate-determining step as it involves the disruption of aromaticity. lumenlearning.com In the second, fast step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity. libretexts.org

The regioselectivity of EAS on (3,4-Dibromophenyl)methylamine is determined by the cumulative directing effects of the three substituents.

Bromine atoms: Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because of resonance stabilization provided by their lone pairs. libretexts.org

[(Methylamino)methyl] group: This alkylamine-containing group is activating and an ortho, para-director due to its electron-donating inductive effect. vanderbilt.edu

The available positions for substitution are C2, C5, and C6.

Attack at C2: This position is ortho to the activating [(methylamino)methyl] group and ortho to the C3-Br.

Attack at C5: This position is ortho to the C4-Br and meta to both the C3-Br and the activating group.

Attack at C6: This position is para to the C3-Br and ortho to the C4-Br.

The activating [(methylamino)methyl] group is the most influential director. makingmolecules.com Therefore, substitution is strongly favored at the positions ortho and para to it. Since the para position is occupied by the C4-Br, the primary site of electrophilic attack will be the C2 position, which is ortho to the activating group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position of Attack Directing Effects Predicted Outcome
C2 ortho to activating -CH₂N(CH₃)H; ortho to C3-Br Major product
C5 meta to activating -CH₂N(CH₃)H; ortho to C4-Br Minor product

Elucidation of Reaction Mechanisms and Kinetic Studies

Understanding the precise reaction pathways requires the identification of transient species and analysis of the energy landscapes of the reactions.

Identification of Key Intermediates

The mechanisms described above are all characterized by the formation of distinct, albeit often short-lived, intermediates.

Palladium-Catalyzed Cross-Coupling: In Suzuki and Stille reactions, the key intermediates are organopalladium(II) complexes. Following the initial oxidative addition of the C-Br bond to Pd(0), a square planar Aryl-Pd(II)-Br species is formed. uwindsor.ca After transmetalation, a diorganopalladium(II) intermediate (Aryl-Pd(II)-R) is generated just before the final reductive elimination step. libretexts.org

Nucleophilic Aromatic Substitution: The hallmark intermediate of the SNAr mechanism is the Meisenheimer complex. libretexts.org For a hypothetical reaction on this substrate, this would be a cyclohexadienyl anion with an sp³-hybridized carbon covalently bonded to both the incoming nucleophile and the bromine leaving group. libretexts.org As noted, the lack of strong EWGs makes this intermediate energetically unfavorable for this specific molecule.

Electrophilic Aromatic Substitution: The key intermediate in all EAS reactions is the Wheland intermediate (or arenium ion). wikipedia.org This is a resonance-stabilized cyclohexadienyl cation that bears the incoming electrophile and the hydrogen atom to be replaced on the same sp³-hybridized carbon. lumenlearning.com The stability of this intermediate determines the regiochemical outcome of the reaction.

Transition State Analysis

Transition state analysis, often aided by computational DFT modeling, provides insight into the energy barriers of reaction steps. mdpi.com

Cross-Coupling: The transition state for the rate-determining oxidative addition step involves the interaction of the palladium(0) center with the C-Br bond. rsc.org For transmetalation in the Suzuki reaction, the transition state involves the palladium center, the boronate complex, and a base, which facilitates the transfer of the organic group from boron to palladium. nih.gov

Nucleophilic Aromatic Substitution: The transition state for the formation of the Meisenheimer complex is the highest energy point on the reaction coordinate for the SNAr pathway. The energy of this transition state is very high for non-activated substrates like (3,4-Dibromophenyl)methylamine, effectively preventing the reaction.

Electrophilic Aromatic Substitution: The first step, formation of the Wheland intermediate, has the highest activation energy and is the rate-determining step. lumenlearning.comlibretexts.org The transition state leading to this intermediate resembles the structure of the intermediate itself (Hammond's postulate). The relative energies of the transition states for attack at different positions (C2, C5, C6) determine the product distribution. The transition state leading to attack at the C2 position is expected to be the lowest in energy due to the stabilizing influence of the adjacent activating group.

Computational Chemistry and Quantum Chemical Investigations of 3,4 Dibromophenyl Methylamine

Molecular Structure and Conformational Analysis

Detailed information regarding the geometry optimization, tautomeric equilibria, and conformational landscape of (3,4-Dibromophenyl)methylamine is not available in the current body of scientific literature.

Density Functional Theory (DFT) for Geometry Optimization

No published studies were found that have employed Density Functional Theory (DFT) to determine the optimized geometry of (3,4-Dibromophenyl)methylamine. Such a study would be necessary to calculate bond lengths, bond angles, and dihedral angles, providing fundamental insights into its three-dimensional structure.

Analysis of Tautomeric Equilibria and Stability

There is no available research on the potential tautomeric forms of (3,4-Dibromophenyl)methylamine. An investigation into its tautomeric equilibria would be required to understand the relative stabilities of any possible isomers.

Conformational Landscape and Energy Barriers

A conformational analysis of (3,4-Dibromophenyl)methylamine, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported.

Electronic Structure and Chemical Reactivity Descriptors

Specific data on the electronic structure and chemical reactivity of (3,4-Dibromophenyl)methylamine, which would be derived from computational methods, is not present in the available literature.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for (3,4-Dibromophenyl)methylamine has not been published. This type of analysis is crucial for understanding the compound's reactivity, electronic transitions, and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

There are no published studies that include a Molecular Electrostatic Potential (MEP) map for (3,4-Dibromophenyl)methylamine. An MEP map would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, offering insights into its intermolecular interactions.

Calculation of Global and Local Reactivity Indices

Global Reactivity Indices are key to understanding the fundamental aspects of a molecule's reactivity, including its stability and propensity to engage in chemical reactions. dergipark.org.tr These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger energy gap between HOMO and LUMO signifies greater hardness and lower reactivity. scielo.org.mx

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

For (3,4-Dibromophenyl)methylamine, the presence of electron-withdrawing bromine atoms is expected to influence these parameters significantly.

Table 1: Theoretical Global Reactivity Indices for (3,4-Dibromophenyl)methylamine
ParameterSymbolFormulaExpected Influence
Ionization PotentialI-EHOMOThe electron-withdrawing bromine atoms are expected to lower the HOMO energy, thus increasing the ionization potential.
Electron AffinityA-ELUMOThe bromine atoms are also expected to lower the LUMO energy, leading to a higher electron affinity.
Electronegativityχ(I + A) / 2The presence of electronegative bromine atoms will likely result in a higher overall electronegativity for the molecule.
Chemical Hardnessη(I - A) / 2The HOMO-LUMO gap is anticipated to be substantial, suggesting that the molecule is chemically hard and relatively stable.
Chemical SoftnessS1/ηCorresponding to its expected hardness, the molecule will likely exhibit low chemical softness.
Electrophilicity Indexωμ² / (2η)The high electronegativity and hardness would contribute to a significant electrophilicity index, indicating its capacity to act as an electrophile.

Local Reactivity Indices , such as the Fukui function , are used to identify the most reactive sites within a molecule. mdpi.commdpi.com The Fukui function, f(r), indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. mdpi.com This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack.

f+(r): For nucleophilic attack (addition of an electron).

f-(r): For electrophilic attack (removal of an electron).

f0(r): For radical attack.

In (3,4-Dibromophenyl)methylamine, the nitrogen atom of the amine group is expected to be a primary site for electrophilic attack due to its lone pair of electrons. Conversely, the carbon atoms attached to the bromine atoms are likely to be susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to the Lewis structure. numberanalytics.com This analysis is invaluable for investigating intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. researchgate.netdergipark.org.tr

The core of NBO analysis lies in the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction.

For (3,4-Dibromophenyl)methylamine, several key intramolecular interactions are expected to be identified through NBO analysis:

π → π* interactions: Delocalization of π-electrons within the benzene (B151609) ring.

n → σ* interactions: Donation of electron density from the lone pair of the nitrogen atom (n) to the antibonding orbitals (σ*) of adjacent C-H or C-C bonds.

Table 2: Expected NBO Analysis Results for (3,4-Dibromophenyl)methylamine
Donor NBOAcceptor NBOType of InteractionExpected Significance
π(C-C) of phenyl ringπ(C-C) of phenyl ringIntramolecular hyperconjugationHigh, contributing significantly to the stability of the aromatic system.
n(N)σ(C-H) of methyl groupHyperconjugationModerate, indicating delocalization of the nitrogen lone pair.
n(N)σ(C-C) of benzyl (B1604629) groupHyperconjugationModerate, contributing to the stability of the amine group.
σ(C-H)σ(C-C)HyperconjugationPresent throughout the molecule, contributing to overall stability.

Theoretical Spectroscopic Property Predictions

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Vibrational Spectra (FT-IR, Raman) Simulation and Potential Energy Distribution (PED) Analysis

Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Raman spectra, can be simulated using DFT calculations. cardiff.ac.uknih.govnih.gov These simulations provide the vibrational frequencies and intensities of the normal modes of the molecule. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods. researchgate.net

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular vibrations, such as stretching, bending, and torsion. researchgate.net This provides a detailed understanding of the vibrational modes of the molecule.

For (3,4-Dibromophenyl)methylamine, the simulated vibrational spectra would be expected to show characteristic peaks for:

C-H stretching in the aromatic ring and the methyl/methylene (B1212753) groups.

N-H stretching (if a secondary amine is considered, though the title compound is tertiary).

C-N stretching of the amine group.

C-Br stretching , which would appear at lower frequencies.

Aromatic C=C stretching and ring deformation modes.

Table 3: Predicted Vibrational Frequencies and Assignments for (3,4-Dibromophenyl)methylamine
Vibrational ModeExpected Wavenumber Range (cm-1)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H stretch3100-3000MediumStrong
Aliphatic C-H stretch3000-2850MediumStrong
C-N stretch1250-1020MediumMedium
Aromatic C=C stretch1600-1450StrongStrong
C-Br stretch700-500StrongMedium
CH2 bend1485-1445MediumMedium
CH3 bend1470-1370MediumMedium

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structural elucidation. nih.govnih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to predict 1H and 13C NMR chemical shifts. nih.govresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS).

For (3,4-Dibromophenyl)methylamine, the predicted NMR spectrum would be influenced by the electronic environment of each nucleus. The electron-withdrawing bromine atoms would cause a downfield shift (higher ppm) for the aromatic protons and carbons, particularly those in close proximity. The protons and carbons of the methyl and methylene groups would have chemical shifts characteristic of alkylamines.

Table 4: Predicted 1H and 13C NMR Chemical Shifts for (3,4-Dibromophenyl)methylamine
AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)Influencing Factors
Aromatic Protons7.0 - 8.0-Electron-withdrawing effect of bromine atoms.
Methylene Protons (-CH2-)3.5 - 4.550 - 60Proximity to the aromatic ring and the nitrogen atom.
Methyl Protons (-CH3)2.2 - 2.730 - 40Shielding effect of the nitrogen atom.
Aromatic Carbons110 - 140-Electronegativity of bromine and the substituent effects.
Carbon attached to Bromine-120 - 130Strong deshielding effect of bromine.

UV-Visible Electronic Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities, respectively.

For (3,4-Dibromophenyl)methylamine, the UV-Visible spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the bromine atoms and the methylamine (B109427) substituent will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Table 5: Predicted UV-Visible Absorption Data for (3,4-Dibromophenyl)methylamine
TransitionCalculated λmax (nm)Oscillator Strength (f)Dominant Orbital Contribution
S0 → S1~280-300ModerateHOMO → LUMO (π → π)
S0 → S2~230-250HighHOMO-1 → LUMO or HOMO → LUMO+1 (π → π)

Intermolecular Interactions and Crystal Packing Studies

Understanding the intermolecular interactions is crucial for elucidating the crystal packing of a molecule. nih.govresearchgate.net Computational methods can be used to analyze and quantify these non-covalent interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces.

For (3,4-Dibromophenyl)methylamine, the crystal structure would likely be influenced by:

N-H···Br or C-H···Br hydrogen bonds: While the title compound is a tertiary amine and lacks N-H bonds, intermolecular C-H···Br interactions may play a role in the crystal packing.

Br···Br halogen bonds: Interactions between the bromine atoms of adjacent molecules can be a significant factor in the supramolecular assembly.

π-π stacking: Interactions between the aromatic rings of neighboring molecules.

Analysis of the Hirshfeld surface can provide a visual representation of these intermolecular contacts and their relative contributions to the crystal packing. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

For related brominated aromatic compounds, Hirshfeld surface analysis has been instrumental in elucidating the contributions of various intermolecular forces. This technique partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The normalized contact distance (dnorm), which is based on the distances of any surface point to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface and the van der Waals radii of the respective atoms, is mapped onto the Hirshfeld surface. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent longer contacts.

Hydrogen Bonding and Van der Waals Interactions in the Solid State

The solid-state structure of amine-containing compounds is often governed by a combination of hydrogen bonds and van der Waals interactions. While (3,4-Dibromophenyl)methylamine lacks strong hydrogen bond donors like primary amines, weak C-H⋯Br or C-H⋯π interactions may play a role in its crystal packing. The bromine atoms, with their electron-rich nature, can act as weak hydrogen bond acceptors.

Computational Methodologies and Basis Set Selection

The accuracy of quantum chemical investigations heavily relies on the appropriate selection of computational methods and basis sets. These choices determine the balance between computational cost and the precision of the calculated properties.

Selection of DFT Functionals and Basis Sets

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. The choice of the exchange-correlation functional is critical for obtaining reliable results. For organic molecules, hybrid functionals such as B3LYP are popular choices as they often provide a good balance of accuracy and computational efficiency. researchgate.net Other functionals, like M06-2X, are also utilized, particularly for systems where non-covalent interactions are important. researchgate.net

The basis set determines the flexibility given to the electrons in the calculation. Pople-style basis sets, such as 6-311G(d,p), and Dunning's correlation-consistent basis sets are commonly employed. nih.gov For molecules containing heavy atoms like bromine, it is often necessary to include polarization and diffuse functions (e.g., 6-311++G(d,p)) to accurately describe the electron distribution. acs.org In some cases, triple-zeta basis sets like TZVP are found to yield more accurate predictions for certain properties compared to Pople-style basis sets. researchgate.net

Computational Task Commonly Used DFT Functionals Commonly Used Basis Sets
Geometry OptimizationB3LYP, M06-2X, PBE06-311G(d,p), cc-pVTZ
Vibrational FrequenciesB3LYP, B3PW916-311+G(d,p), TZVP
NMR Chemical ShiftsB3LYP, PBE0, wB97XD6-311++G(2d,p), pcSseg-2
Electronic Spectra (TD-DFT)CAM-B3LYP, B3LYP6-311++G(d,p), aug-cc-pVDZ

Solvent Effects Modeling in Computational Studies

To simulate the behavior of molecules in solution, it is crucial to account for the influence of the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to incorporate bulk solvent effects. researchgate.net In this approach, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of solute-solvent interactions, such as hydrogen bonding. However, this approach is significantly more computationally demanding. The choice between implicit and explicit solvent models depends on the specific properties being investigated and the desired level of accuracy. For many applications, implicit models provide a good approximation of solvent effects on molecular properties. researchgate.netpensoft.net

Advanced Spectroscopic and Structural Characterization of 3,4 Dibromophenyl Methylamine

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the molecular structure of (3,4-Dibromophenyl)methylamine by identifying its constituent functional groups and probing its conformational state. The analysis of the vibrational modes is based on the characteristic frequencies at which different bonds and functional groups absorb (IR) or scatter (Raman) radiation. For this molecule, the spectrum is expected to be a composite of vibrations from the substituted aromatic ring, the secondary amine group, and the aliphatic methylene (B1212753) and methyl moieties.

The high-frequency region of the FT-IR spectrum is characterized by C-H and N-H stretching vibrations. Aromatic C-H stretching modes from the dibromophenyl ring are anticipated to appear as a series of sharp bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations corresponding to the asymmetric and symmetric modes of the methylene (-CH₂-) and methyl (-CH₃) groups are expected just below 3000 cm⁻¹, typically in the 2800-2980 cm⁻¹ range. spectroscopyonline.com A key diagnostic peak for this secondary amine is the N-H stretching vibration, which is predicted to manifest as a single, moderately intense band in the region of 3350-3310 cm⁻¹. dtic.milresearchgate.net

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Aromatic C=C stretching vibrations from the benzene (B151609) ring are expected to produce several bands between 1600 cm⁻¹ and 1450 cm⁻¹. The N-H in-plane bending vibration typically appears around 1650-1550 cm⁻¹. The C-N stretching vibration for a secondary arylalkyl amine is expected in the 1350-1250 cm⁻¹ range. spectroscopyonline.com Furthermore, a broad and characteristic N-H out-of-plane bending ("wagging") mode is anticipated in the 750-700 cm⁻¹ region. spectroscopyonline.com The vibrations involving the bromine substituents, specifically the C-Br stretching modes, occur at lower frequencies, typically in the far-infrared region between 600 and 500 cm⁻¹, and are often more prominent in the Raman spectrum.

Raman spectroscopy serves as a complementary technique. While the polar N-H and C-N bonds are expected to be strong in the IR spectrum, the more symmetric vibrations of the aromatic ring and the C-Br bonds should yield intense signals in the Raman spectrum, aiding in a comprehensive vibrational assignment.

Table 1: Predicted Vibrational Modes for (3,4-Dibromophenyl)methylamine

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch Secondary Amine (-NH-) 3350 - 3310 Medium Weak
C-H Stretch (Aromatic) C₆H₃Br₂- 3100 - 3000 Medium-Weak Medium-Strong
C-H Stretch (Aliphatic) -CH₂-, -CH₃ 2980 - 2800 Strong Medium
N-H Bend (In-plane) Secondary Amine (-NH-) 1650 - 1550 Medium-Strong Weak
C=C Stretch (Aromatic) Benzene Ring 1600 - 1450 Medium-Strong Strong
C-N Stretch Ar-CH₂-N 1350 - 1250 Medium-Strong Medium
N-H Wag (Out-of-plane) Secondary Amine (-NH-) 750 - 700 Medium-Broad Weak

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of (3,4-Dibromophenyl)methylamine through the analysis of its fragmentation patterns. The presence of two bromine atoms in the molecule imparts a highly characteristic isotopic signature that is fundamental to its identification.

The molecular weight of (3,4-Dibromophenyl)methylamine (C₈H₉Br₂N) is approximately 279 g/mol . Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion (M⁺) peak in the mass spectrum will appear as a distinctive cluster of three peaks: the M peak (containing two ⁷⁹Br isotopes), the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br isotope), and the M+4 peak (containing two ⁸¹Br isotopes). The relative intensities of these peaks are expected to follow an approximate 1:2:1 ratio, which is a definitive indicator for a dibrominated compound. researchgate.netnih.gov

The fragmentation of the molecular ion upon electron impact (EI) is governed by the stability of the resulting fragments. For N-alkylbenzylamines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org This involves the cleavage of a bond adjacent to the nitrogen atom. The most probable alpha-cleavage for this molecule involves the scission of the C-C bond between the methylene group and the aromatic ring. This fragmentation would yield a highly stable iminium cation, [CH₂=NHCH₃]⁺, at a mass-to-charge ratio (m/z) of 44. This fragment is often the base peak in the spectra of simple N-methylalkylamines. docbrown.info

Another significant fragmentation pathway involves the formation of a dibromobenzyl cation ([C₇H₅Br₂]⁺) through the cleavage of the C-N bond. This cation would also exhibit the characteristic 1:2:1 isotopic pattern at m/z 249, 251, and 253. Subsequent loss of bromine atoms from this or the molecular ion can also occur. For instance, the loss of a bromine radical from the molecular ion would produce a fragment cluster around m/z 198 and 200. The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure. libretexts.orglibretexts.org

Table 2: Predicted Mass Spectrometry Fragments for (3,4-Dibromophenyl)methylamine

m/z Value (Isotopes) Proposed Fragment Ion Formula Fragmentation Pathway
277, 279, 281 Molecular Ion [C₈H₉⁷⁹Br₂N]⁺, [C₈H₉⁷⁹Br⁸¹BrN]⁺, [C₈H₉⁸¹Br₂N]⁺ Ionization of parent molecule
249, 251, 253 Dibromobenzyl cation [C₇H₅⁷⁹Br₂]⁺, [C₇H₅⁷⁹Br⁸¹Br]⁺, [C₇H₅⁸¹Br₂]⁺ Cleavage of the benzyl (B1604629) C-N bond
198, 200 Monobrominated fragment [C₈H₉⁷⁹BrN]⁺, [C₈H₉⁸¹BrN]⁺ Loss of a Br radical from M⁺
170, 172 Dibromotropylium ion fragment [C₇H₅Br₂]⁺ after rearrangement and loss Rearrangement of dibromobenzyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy of (3,4-Dibromophenyl)methylamine probes the electronic transitions within the molecule, primarily those associated with the π-electron system of the dibromosubstituted benzene ring. The absorption of UV radiation promotes electrons from a lower energy molecular orbital (typically a π bonding orbital, HOMO) to a higher energy one (a π* antibonding orbital, LUMO). libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions. Benzene itself exhibits characteristic absorption bands, and the presence of substituents on the ring alters the positions (λmax) and intensities (molar absorptivity, ε) of these bands. The bromine atoms and the methyl(methylamino) group (-CH₂NHCH₃) act as auxochromes. These groups, particularly the amine functionality with its lone pair of electrons, can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) relative to unsubstituted benzene. The benzene B-band (benzenoid band), which is due to a symmetry-forbidden transition, typically appears around 255 nm. For (3,4-Dibromophenyl)methylamine, this band is expected to be shifted to approximately 260-280 nm and to show increased intensity.

The choice of solvent can significantly influence the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. youtube.comresearchgate.net For π → π* transitions, an increase in solvent polarity often leads to a small bathochromic (red) shift. This occurs because polar solvents tend to stabilize the excited state, which is generally more polar than the ground state, more than they stabilize the ground state. youtube.com This reduces the energy gap for the electronic transition. Conversely, in a non-polar solvent like hexane, the absorption maximum (λmax) may experience a hypsochromic (blue) shift compared to its position in a polar solvent like ethanol (B145695) or methanol (B129727). Studying these solvent-induced shifts can provide valuable information about the change in the molecule's dipole moment upon electronic excitation. nih.govsemanticscholar.org

Table 3: Predicted UV-Vis Absorption Data and Solvent Effects

Electronic Transition Chromophore Expected λmax Range (nm) Effect of Increasing Solvent Polarity
π → π* (E2-band) Substituted Benzene Ring ~210 - 230 Minor Bathochromic Shift

Table of Compounds

Compound Name
(3,4-Dibromophenyl)methylamine
Benzene
Hexane
Ethanol

Applications of 3,4 Dibromophenyl Methylamine in Chemical Synthesis and Advanced Materials

Building Block in Complex Organic Synthesis

The utility of (3,4-Dibromophenyl)methylamine in organic synthesis is rooted in the reactivity of its constituent parts: the secondary amine and the dibrominated phenyl group. The amine functional group is a well-established nucleophile, readily participating in reactions to form new carbon-nitrogen bonds. libretexts.orgwikipedia.org Simultaneously, the two bromine atoms on the aromatic ring serve as valuable handles for a variety of cross-coupling reactions, enabling the construction of intricate molecular architectures. nbinno.com

Synthesis of Novel Ligands and Coordination Compounds

The nitrogen atom in (3,4-Dibromophenyl)methylamine possesses a lone pair of electrons, making it an excellent candidate for donation to metal centers to form coordination compounds. By modifying the amine through reactions like acylation or alkylation, a diverse array of ligands can be synthesized. These ligands, featuring the dibromophenyl moiety, can then coordinate with various transition metals. The presence of bromine atoms offers a secondary capability; they can be substituted through reactions like Suzuki or Stille couplings, allowing for the creation of multidentate ligands or the linkage of multiple metal centers into complex supramolecular structures. nbinno.com

Preparation of Advanced Synthetic Intermediates

As an intermediate, (3,4-Dibromophenyl)methylamine is a valuable precursor for creating more elaborate molecules. Aryl bromides are widely used substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals like palladium, nickel, and copper. nih.gov This allows chemists to strategically replace the bromine atoms with a wide range of other functional groups, including alkyl, aryl, or vinyl groups. This versatility makes the compound an important stepping stone in multi-step syntheses targeting pharmaceuticals, agrochemicals, and other specialty chemicals. nbinno.comnih.gov The amine group can also be transformed into other functionalities, further expanding its synthetic utility. libretexts.org

Precursors for Polymeric Materials

The bifunctional nature of (3,4-Dibromophenyl)methylamine, with its reactive amine and two bromine atoms, makes it a suitable monomer for polymerization reactions. The amine can react with compounds like diacyl chlorides or diepoxides to form polyamides or polyepoxides. Concurrently, the dibromo functionality can be exploited to create polymers through step-growth polymerization mechanisms, such as poly(p-phenylene) type structures via coupling reactions. researchgate.net The incorporation of bromine atoms into the polymer backbone can also impart specific properties, such as flame retardancy and increased refractive index. mst.dk

Synthetic Application Reactive Site(s) Potential Products Key Reaction Types
Ligand Synthesis Secondary Amine (N atom)Metal-coordinating ligandsAcylation, Alkylation, Coordination
Advanced Intermediates Bromine Atoms (C-Br)Functionalized aromatic compoundsSuzuki, Stille, Heck, Buchwald-Hartwig Coupling
Polymer Precursors Amine and Bromine AtomsPolyamides, Polyethers, Conjugated PolymersCondensation Polymerization, Cross-coupling Polymerization

Role in the Development of Electronic and Optical Materials

Aromatic compounds containing heavy atoms like bromine are of significant interest in the field of materials science for their potential applications in electronic and optical devices. nbinno.comnbinno.com The presence of bromine can influence the electronic properties of a molecule by modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rhhz.net

Incorporating the (3,4-Dibromophenyl)methylamine moiety into larger conjugated systems or polymers could lead to materials with tailored electronic band gaps. nbinno.com Such materials are foundational for organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nbinno.comrhhz.net Furthermore, the heavy bromine atoms can promote intersystem crossing, a phenomenon that is crucial for developing materials with applications in phosphorescence and photovoltaics. Brominated compounds are also used as flame retardants in the plastic components of electronic parts, a role this molecule could potentially fulfill. mst.dk

Contribution to Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Halogen bonding, an interaction between an electron-deficient halogen atom (like bromine) and a Lewis base, has emerged as a powerful tool for directing molecular self-assembly. researchgate.net The two bromine atoms on the (3,4-Dibromophenyl)methylamine molecule can act as halogen bond donors, interacting with Lewis bases such as pyridines or carbonyl groups on adjacent molecules. nih.govmdpi.com

These directional halogen bonds, in concert with other non-covalent forces like π-π stacking of the aromatic rings, can guide the molecules to self-assemble into well-defined architectures such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.govmdpi.comnih.gov By designing complementary molecules that can interact with the dibromophenylamine core, researchers can create novel supramolecular materials with precise structural control and potentially unique functional properties.

Environmental Fate and Degradation Studies of Substituted Amines

The widespread use of aromatic amines in industry necessitates an understanding of their environmental impact. acs.org While specific studies on (3,4-Dibromophenyl)methylamine are not available, the environmental fate of related substituted and brominated aromatic amines has been investigated. These compounds can enter the environment through industrial wastewater or during the lifecycle of products containing them. acs.orglkc-ltd.com

Oxidative Degradation Pathways in Environmental Contexts

The environmental degradation of (3,4-Dibromophenyl)methylamine, like other xenobiotic compounds, is dictated by its chemical structure. The presence of a dibrominated aromatic ring, a benzylic carbon, and a secondary amine functional group provides multiple sites for oxidative attack. While specific studies on this exact molecule are not extensively documented, its degradation pathways can be inferred from research on analogous structures, such as N-methylbenzylamine and other brominated aromatic compounds.

The primary oxidative degradation pathways are expected to involve the cleavage of the benzyl-nitrogen bond and modifications to the aromatic ring. A significant pathway for structurally similar N-alkylbenzylamines involves oxidation at the benzylic position. This process can lead to the formation of an imine intermediate, which is susceptible to hydrolysis. The hydrolysis of this intermediate would cleave the molecule, yielding 3,4-dibromobenzaldehyde (B1583856) and methylamine (B109427) rsc.org. The resulting aldehyde is a common environmental intermediate that can undergo further oxidation to form the more stable 3,4-dibromobenzoic acid libretexts.org.

Another potential oxidative pathway involves the direct attack on the aromatic ring. Microbial systems, in particular, utilize monooxygenase and dioxygenase enzymes to hydroxylate aromatic rings and initiate dehalogenation nih.gov. This oxidative dehalogenation would involve the replacement of a bromine atom with a hydroxyl group, reducing the compound's toxicity and increasing its water solubility nih.gov. This can lead to the formation of brominated phenolic compounds, which can be further degraded.

The alkyl side-chain is also a target for oxidation. The benzylic carbon-hydrogen bond is relatively weak and susceptible to free radical attack, which can initiate the oxidative degradation process leading to the cleavage of the side chain from the aromatic ring libretexts.org.

These pathways suggest that the oxidative degradation of (3,4-Dibromophenyl)methylamine does not follow a single route but likely proceeds through a network of parallel and sequential reactions, leading to a variety of intermediate products before eventual mineralization.

Table 1: Potential Oxidative Degradation Products of (3,4-Dibromophenyl)methylamine

Precursor CompoundDegradation PathwayKey Intermediate(s)Final Product(s)
(3,4-Dibromophenyl)methylamineSide-Chain Oxidation & HydrolysisN-methyl-1-(3,4-dibromophenyl)methanimine3,4-Dibromobenzaldehyde, Methylamine
3,4-DibromobenzaldehydeFurther Oxidation-3,4-Dibromobenzoic Acid
(3,4-Dibromophenyl)methylamineOxidative DehalogenationHydroxylated dibromo- or monobromo- intermediatesBrominated catechols, Phenolic compounds

Mechanisms of Environmental Transformation

The environmental transformation of (3,4-Dibromophenyl)methylamine is governed by two primary mechanisms: photochemical transformation (photolysis) and biological transformation (biodegradation). These processes determine the compound's persistence, fate, and potential impact in various environmental compartments.

Photochemical Transformation

Brominated aromatic compounds are known to be susceptible to photodegradation when exposed to sunlight nih.gov. The primary photochemical reaction for such molecules is reductive debromination. This process involves the cleavage of the carbon-bromine (C-Br) bond, where a bromine atom is replaced by a hydrogen atom. For (3,4-Dibromophenyl)methylamine, this would occur in a stepwise manner, first forming monobrominated intermediates, such as (3-bromophenyl)methylamine or (4-bromophenyl)methylamine, before potentially leading to the non-halogenated N-methylbenzylamine. The rate and efficiency of photodegradation are influenced by environmental factors such as the intensity of solar radiation, the presence of photosensitizing substances (like humic acids in water), and the medium in which the compound is present researchgate.net. Studies on other brominated flame retardants have shown that the number of bromine atoms on a molecule can influence its photoreactivity nih.gov.

Biological Transformation

Biodegradation is a critical mechanism for the environmental transformation of organic pollutants. Microorganisms in soil and water can utilize a wide range of enzymatic machinery to break down complex molecules nih.gov. For halogenated aromatic compounds, enzymatic dehalogenation is a key initial step mdpi.com. Aerobic biodegradation pathways often involve oxygenase enzymes.

Monooxygenases and Dioxygenases: These enzymes can initiate the degradation of (3,4-Dibromophenyl)methylamine by attacking the aromatic ring. This can result in either hydroxylation of the ring or oxidative dehalogenation, where a bromine atom is replaced with a hydroxyl group nih.gov. The resulting catecholic intermediates are then susceptible to ring cleavage, breaking down the aromatic structure into aliphatic acids that can be utilized in central microbial metabolism nih.gov.

Side-Chain Degradation: Alternatively, microbial degradation can begin at the N-methylbenzyl group. The cleavage of this side chain, similar to the chemical oxidation pathway, would yield 3,4-dibromobenzaldehyde and methylamine, which can be separately metabolized by different microbial populations rsc.orgnih.gov. N-methylbenzylamine itself has shown resistance to biodegradation under certain anaerobic conditions, while related compounds can be significantly biodegraded nih.gov. The presence of bromine atoms on the aromatic ring can increase the recalcitrance of the compound to microbial attack compared to its non-halogenated counterpart nih.gov.

Table 2: Summary of Environmental Transformation Mechanisms

Transformation MechanismDescriptionType of Reactions InvolvedPotential Products
Photochemical (Photolysis) Degradation initiated by the absorption of light energy (e.g., sunlight).Reductive Debromination, Photochemical OxidationMonobrominated and non-brominated analogues, Benzaldehydes
Biological (Biodegradation) Transformation and breakdown by microorganisms (bacteria, fungi).Enzymatic Dehalogenation, Ring Hydroxylation, Ring Cleavage, Side-Chain OxidationBrominated phenols, Catechols, 3,4-Dibromobenzoic acid, Aliphatic acids

Q & A

Q. What are the optimal synthetic routes for (3,4-Dibromophenyl)methylamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of (3,4-Dibromophenyl)methylamine typically involves nucleophilic substitution or reductive amination. A plausible route is the reaction of 3,4-dibromobenzyl chloride with methylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C. Yield optimization requires control of stoichiometry (excess methylamine), solvent selection (DMF vs. THF), and reaction time (12–24 hours). For example, analogous syntheses of substituted benzylamines achieved yields of 85–90% under similar conditions . Industrial-scale production may employ continuous flow reactors to enhance efficiency .

Q. How can researchers confirm the structural integrity of (3,4-Dibromophenyl)methylamine post-synthesis?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy : ¹H NMR should show peaks for the aromatic protons (δ 7.2–7.8 ppm, split due to bromine substituents), methylene group (δ 3.5–4.0 ppm), and N-methyl group (δ 2.2–2.5 ppm). ¹³C NMR will confirm the quaternary carbons adjacent to bromine atoms.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for C₈H₉Br₂N (theoretical m/z: 292.91).
  • Elemental Analysis : Validate %C, %H, %N, and %Br against theoretical values.
    Cross-referencing with PubChem data for structurally similar compounds (e.g., (4-Fluoro-3-methylphenyl)methylamine) ensures consistency in spectral interpretation .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of (3,4-Dibromophenyl)methylamine in catalytic reactions?

Methodological Answer: The electron-withdrawing nature of bromine atoms on the phenyl ring deactivates the aromatic system, reducing electrophilic substitution reactivity. However, this enhances stability in oxidative or acidic conditions. For example, in Pd-catalyzed cross-coupling reactions, the bromine groups serve as directing motifs for regioselective functionalization. Computational studies (DFT) can quantify the electronic effects by analyzing charge distribution and frontier molecular orbitals. Comparative studies with fluorine-substituted analogs (e.g., (3,4-Difluorophenyl)methylamine) reveal that bromine’s larger atomic radius and polarizability may alter steric and electronic profiles in enzyme-binding assays .

Q. What strategies resolve contradictions in reported biological activity data for (3,4-Dibromophenyl)methylamine derivatives?

Methodological Answer: Discrepancies in biological data (e.g., IC₅₀ values) often arise from variations in assay conditions or derivative structures. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO vs. saline).
  • SAR Studies : Systematically modify substituents (e.g., replacing bromine with chlorine or methyl groups) to isolate activity trends. For instance, replacing 3,4-dibromo with 3,4-dimethyl in analogous amines increased enzyme inhibition potency by 2-fold, suggesting steric hindrance impacts binding .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and validate trends .

Q. How can computational modeling predict the pharmacokinetic properties of (3,4-Dibromophenyl)methylamine?

Methodological Answer: Tools like SwissADME or Molecular Operating Environment (MOE) predict:

  • Lipophilicity (LogP) : Bromine’s hydrophobicity increases LogP, suggesting high membrane permeability but potential metabolic instability.
  • Metabolic Sites : Cytochrome P450 enzymes may oxidize the methylamine group; bromine’s steric bulk could slow this process.
  • Toxicity : QSAR models flag potential hepatotoxicity due to aromatic bromine motifs. Experimental validation via microsomal stability assays (e.g., human liver microsomes) is critical .

Key Research Gaps and Future Directions

  • Synthetic Challenges : Optimize bromine-directed C–H activation for late-stage functionalization.
  • Biological Mechanisms : Elucidate off-target effects using proteome-wide profiling (e.g., affinity chromatography-MS).
  • Environmental Impact : Study bromine’s persistence in biodegradation assays .

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